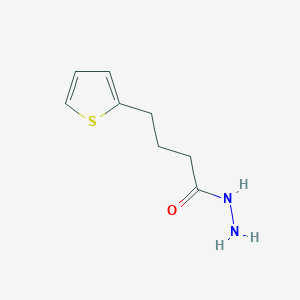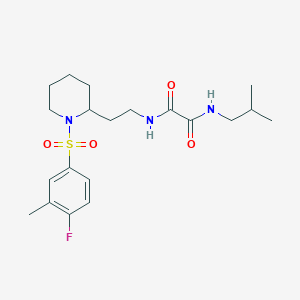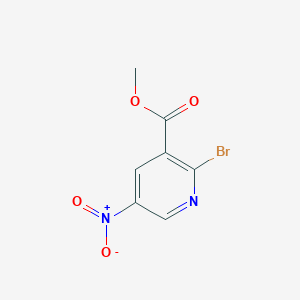
4-(Thiophen-2-YL)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Thiophen-2-YL)butanehydrazide” is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a butanehydrazide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiophene derivatives are known to undergo a variety of reactions. They can participate in oxidation reactions to form thiophene oxides and can also undergo reduction reactions .Wissenschaftliche Forschungsanwendungen
Catalytic Dehydration Studies
One area of scientific research involving thiophene derivatives like 4-(Thiophen-2-yl)butanehydrazide focuses on catalytic dehydration processes. For instance, studies have examined the vapor-phase catalytic dehydration of 1,4-butanediol over lanthanide oxides, highlighting the production of tetrahydrofuran (THF) and 3-buten-1-ol. Such research indicates the potential utility of thiophene derivatives in catalyzing specific dehydration reactions, with implications for industrial chemistry and material science (Igarashi et al., 2007).
Novel Optical Properties and Polymer Synthesis
Thiophene derivatives have been explored for their role in synthesizing novel compounds with unique optical properties. Research into 2,5-di(2-thienyl)pyrrole derivatives, for example, has led to the development of new polymers with improved stability, lower band gaps, and enhanced long-term stability. Such materials hold promise for applications in electronics and materials science, offering insights into the design of conducting polymers with tailored properties (Soyleyici et al., 2013).
Electroactive Polymer Synthesis
The synthesis of electroactive polymers using thiophene derivatives represents another significant area of research. Studies have shown that using thiophene-based compounds as monomers can lead to the development of polymers with desirable electrical conductivities and fluorescence properties. This research is pivotal for advancing the field of conductive polymers, with potential applications ranging from electronic devices to sensors (Kaya & Aydın, 2012).
Metal-Organic Frameworks (MOFs)
Thiophene-functionalized compounds have been utilized in constructing metal-organic frameworks (MOFs) with diverse structures and functionalities. These MOFs have shown promise as luminescent sensory materials for detecting environmental contaminants. The use of thiophene derivatives in MOF construction highlights their versatility and potential in creating materials for environmental monitoring and remediation (Zhao et al., 2017).
Zukünftige Richtungen
Thiophene-based analogs, like “4-(Thiophen-2-YL)butanehydrazide”, have attracted interest due to their potential biological activities. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.
Eigenschaften
IUPAC Name |
4-thiophen-2-ylbutanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-10-8(11)5-1-3-7-4-2-6-12-7/h2,4,6H,1,3,5,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGARKVXCIXDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2973626.png)


![5-benzyl-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2973633.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2973635.png)



![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2973639.png)
![4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2973640.png)
